molecular formula C20H27N3O2S2 B2419878 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine CAS No. 1428358-39-7

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Cat. No.: B2419878
CAS No.: 1428358-39-7
M. Wt: 405.58
InChI Key: SJXZTUWYIYFGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a complex organic compound that features a combination of imidazole, thioether, sulfonyl, and piperidine functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole-thioether intermediate: This could involve the reaction of 1-methyl-1H-imidazole with a suitable thiolating agent.

    Attachment of the sulfonyl group: The intermediate can then be reacted with a sulfonyl chloride derivative of 5,6,7,8-tetrahydronaphthalene.

    Formation of the final compound: The resulting product is then coupled with piperidine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The imidazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with imidazole and sulfonyl groups are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

    Biochemistry: Study of interactions with biological macromolecules.

Industry

    Chemical Industry: Use as intermediates in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development of new drugs.

Mechanism of Action

The mechanism of action of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine would depend on its specific biological target. Generally, compounds with imidazole and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-phenylpiperidine
  • 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-(naphthalen-1-yl)sulfonyl)piperidine

Uniqueness

The unique combination of functional groups in 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S2/c1-22-13-10-21-20(22)26-15-16-8-11-23(12-9-16)27(24,25)19-7-6-17-4-2-3-5-18(17)14-19/h6-7,10,13-14,16H,2-5,8-9,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXZTUWYIYFGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.